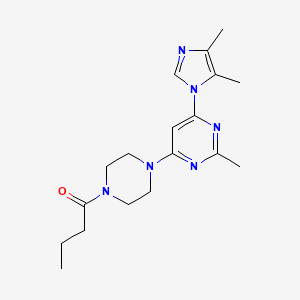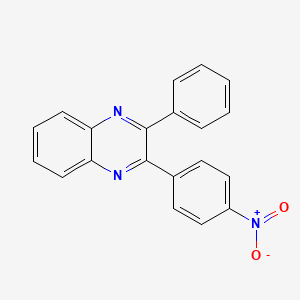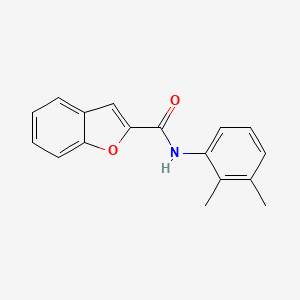![molecular formula C14H26N2O3S B5511157 3-CYCLOPENTYL-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE](/img/structure/B5511157.png)
3-CYCLOPENTYL-1-[4-(ETHANESULFONYL)PIPERAZIN-1-YL]PROPAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentyl-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a cyclopentyl group, a piperazine ring substituted with an ethanesulfonyl group, and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one typically involves multiple steps:
Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.
Piperazine Ring Formation: The piperazine ring is synthesized by reacting ethylenediamine with appropriate alkylating agents.
Ethanesulfonyl Substitution: The ethanesulfonyl group is introduced by reacting the piperazine ring with ethanesulfonyl chloride under basic conditions.
Propanone Moiety Addition: The final step involves the addition of the propanone moiety through a condensation reaction with an appropriate ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopentyl-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3-Cyclopentyl-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-cyclopentyl-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group is known to form strong interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclopentyl and piperazine moieties contribute to the overall binding affinity and specificity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclopentyl-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one
- 3-Cyclopentyl-1-[4-(ethylsulfonyl)piperazin-1-yl]propan-1-one
- 3-Cyclopentyl-1-[4-(propylsulfonyl)piperazin-1-yl]propan-1-one
Uniqueness
3-Cyclopentyl-1-[4-(ethanesulfonyl)piperazin-1-yl]propan-1-one is unique due to the specific combination of its functional groups, which confer distinct chemical properties and biological activities. The ethanesulfonyl group, in particular, provides a balance of hydrophilicity and lipophilicity, enhancing the compound’s solubility and bioavailability.
Propriétés
IUPAC Name |
3-cyclopentyl-1-(4-ethylsulfonylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-11-9-15(10-12-16)14(17)8-7-13-5-3-4-6-13/h13H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZCKEHINJWPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol](/img/structure/B5511087.png)

![N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5511099.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5511105.png)

![Ethyl 4-[3-(diethylamino)propanoyl]-2-methylthieno[2,3-b][1,4]benzothiazine-3-carboxylate](/img/structure/B5511111.png)
![N-1-adamantyl-3-oxo-2,11-diazatricyclo[7.3.1.0~2,7~]trideca-4,6-diene-11-carboxamide](/img/structure/B5511121.png)
![3-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5511140.png)

![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-FLUOROPHENYL)METHYL]PIPERAZINE](/img/structure/B5511165.png)
![N-[(2-oxo(1H-benzo[d]azolin-3-ylidene))azamethyl]-2-pyridylcarboxamide](/img/structure/B5511169.png)
![4-{[3-(ethoxycarbonyl)-6-methylquinolin-4-yl]amino}benzoic acid](/img/structure/B5511175.png)
